![molecular formula C16H21N3OS2 B11010086 4-isopropyl-2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)thiazole-5-carboxamide](/img/structure/B11010086.png)
4-isopropyl-2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex heterocyclic molecule with a fascinating structure. Let’s break it down:
Name: 4-isopropyl-2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)thiazole-5-carboxamide
Structure: It consists of two fused rings—a thiazole ring and a cycloheptathiophene ring—along with an amide functional group.
Flavor: Interestingly, it’s not just a chemical; it’s also a flavor enhancer!
Méthodes De Préparation
Synthetic Routes::
- While specific synthetic routes for this compound may vary, a common approach involves cyclization reactions to form the thiazole and cycloheptathiophene rings.
- Isopropyl and methyl groups are introduced at specific positions during the synthesis.
- Industrial-scale production typically involves efficient and scalable methods.
- Precursor molecules are selectively transformed into the desired compound using optimized conditions.
Analyse Des Réactions Chimiques
Reactions::
Oxidation: It may undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the compound, altering its properties.
Substitution: Substituents on the thiazole ring can be replaced by other groups.
Amide Hydrolysis: The carboxamide group can undergo hydrolysis under specific conditions.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, nucleophiles.
Hydrolysis Conditions: Acidic or basic hydrolysis.
- Oxidation may yield carboxylic acid derivatives.
- Reduction could lead to amine derivatives.
- Substitution reactions may introduce various substituents.
Applications De Recherche Scientifique
Medicine: Investigate its potential as a drug candidate. Does it exhibit any biological activity?
Chemistry: Explore its reactivity, stability, and interactions with other molecules.
Industry: Consider applications in flavor and fragrance industries.
Mécanisme D'action
Targets: Identify cellular receptors or enzymes affected by this compound.
Pathways: Investigate signaling pathways influenced by its presence.
Comparaison Avec Des Composés Similaires
Uniqueness: Highlight what sets this compound apart.
Similar Compounds: Explore related molecules, such as thiazoles or cycloheptathiophenes.
Propriétés
Formule moléculaire |
C16H21N3OS2 |
|---|---|
Poids moléculaire |
335.5 g/mol |
Nom IUPAC |
2-methyl-4-propan-2-yl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C16H21N3OS2/c1-9(2)13-14(21-10(3)17-13)15(20)19-16-18-11-7-5-4-6-8-12(11)22-16/h9H,4-8H2,1-3H3,(H,18,19,20) |
Clé InChI |
ZBLDRPCAADJANZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(S1)C(=O)NC2=NC3=C(S2)CCCCC3)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


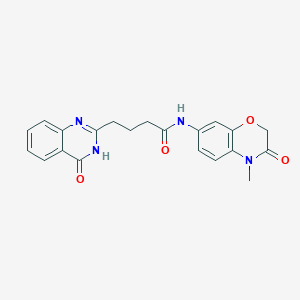
![N-[3-(acetylamino)phenyl]-1,3-dioxo-2-(3-phenylpropyl)-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11010015.png)
![2-(4-nitro-1H-indol-1-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide](/img/structure/B11010016.png)
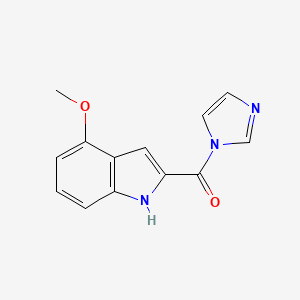
![6-fluoro-4-hydroxy-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide](/img/structure/B11010028.png)
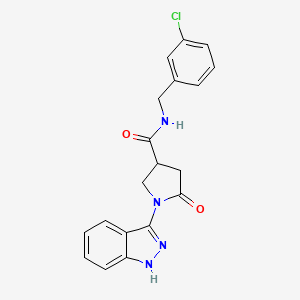
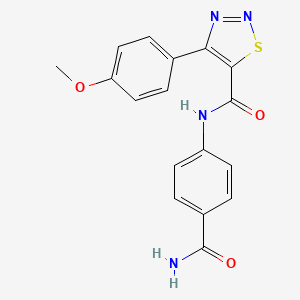
![N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11010044.png)
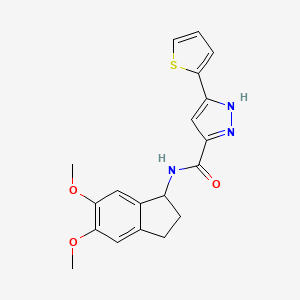
![2-(2-methoxyethyl)-1-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11010065.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3-methoxyisoxazol-5-yl)propanamide](/img/structure/B11010078.png)
![4-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-1-yl)ethyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B11010095.png)
![2-chloro-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}-4-nitrobenzamide](/img/structure/B11010101.png)
![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-3-[(phenylcarbonyl)amino]benzamide](/img/structure/B11010104.png)
